1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromo and fluoro-substituted phenyl group attached to a pyrazole ring, along with a nitro group
Preparation Methods
The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzyl bromide and 3-nitropyrazole.
Reaction Conditions: The reaction between 4-bromo-2-fluorobenzyl bromide and 3-nitropyrazole is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, to form different oxidized products.
Common reagents and conditions used in these reactions include bases, acids, reducing agents, and oxidizing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The bromo and fluoro substituents may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole can be compared with other similar compounds such as:
1-[(4-Bromo-2-fluorophenyl)methyl]-3-amino-1H-pyrazole: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.
1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-imidazole: The imidazole ring in place of the pyrazole ring can lead to variations in the compound’s properties and applications.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBXGNYZSVCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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